2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of fluorine atoms and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under basic conditions.
Introduction of Fluorophenoxy Groups: The fluorophenoxy groups are introduced through nucleophilic substitution reactions, often using fluorophenol derivatives and suitable leaving groups.
Final Coupling: The final step involves coupling the azetidine intermediate with the fluorophenoxy intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(3-((3-fluorophenoxy)methyl)azetidin-1-yl)ethanone
Uniqueness
2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-7-15(8-6-14)23-11-13-9-21(10-13)18(22)12-24-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNXXSXETAZQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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